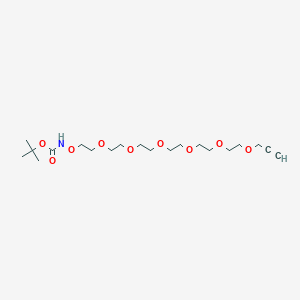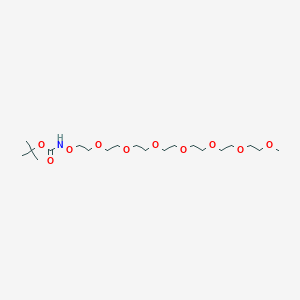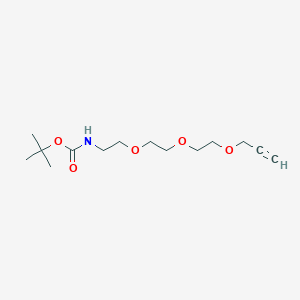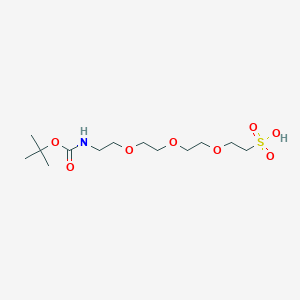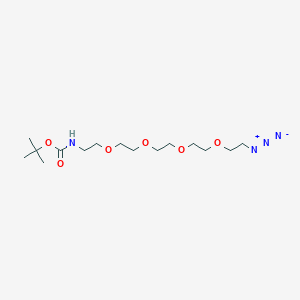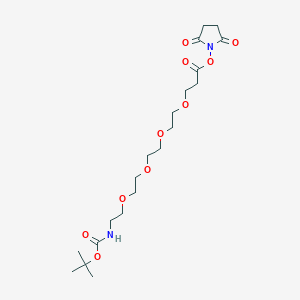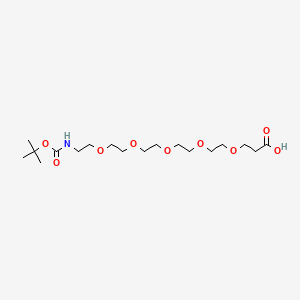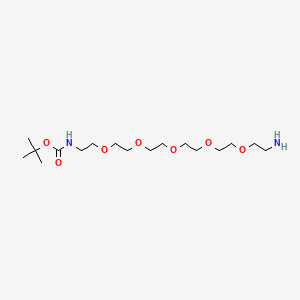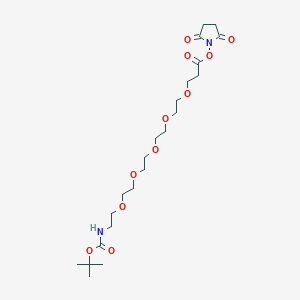
Telotristat besilate
Vue d'ensemble
Description
Telotristat besilate, also known as Telotristat ethyl, is a medication used in combination with somatostatin analog (SSA) therapy to treat carcinoid syndrome diarrhea . It belongs to a class of medications called antidiarrheal agents . It works by blocking the formation of a certain natural substance in the body that is released by the carcinoid tumors and causes diarrhea .
Synthesis Analysis
Telotristat ethyl is a prodrug of telotristat, which is an inhibitor of tryptophan hydroxylase . It is formulated as telotristat etiprate — a hippurate salt of telotristat ethyl . The synthesis of this compound involves a series of chemical reactions, but the exact process is proprietary and not publicly available .Molecular Structure Analysis
The molecular formula of this compound is C25H22ClF3N6O3 . It has a molecular weight of 546.93 . The exact molecular structure is complex and involves various chemical bonds and interactions .Chemical Reactions Analysis
Telotristat ethyl is hydrolyzed via carboxylesterases to the metabolite telotristat (active); telotristat is further metabolized . The exact chemical reactions involved in these processes are complex and involve multiple steps .Physical and Chemical Properties Analysis
This compound is a solid compound . It is soluble in DMSO at 33.33 mg/mL with ultrasonic assistance . It should be stored at -20°C for 3 years or at 4°C for 2 years in powder form .Applications De Recherche Scientifique
Tryptophan Hydroxylase Inhibition in Carcinoid Syndrome
Telotristat besilate, as a tryptophan hydroxylase inhibitor, has been extensively studied for its effectiveness in carcinoid syndrome, particularly in reducing bowel movement frequency and urinary 5-hydroxyindole acetic acid levels. Significant findings include:
- Telotristat ethyl, administered orally, led to a significant reduction in bowel movement frequency among patients with carcinoid syndrome not adequately controlled by somatostatin analogs (Kulke et al., 2017).
- In the TELECAST phase 3 trial, telotristat ethyl was effective and well tolerated in patients with carcinoid syndrome, demonstrating significant reductions in urinary 5-hydroxyindoleacetic acid (Pavel et al., 2018).
Patient Experience and Quality of Life
Studies have also focused on understanding patient experiences with carcinoid syndrome and their response to telotristat ethyl:
- Patient interviews revealed significant impacts of high bowel movement frequency on well-being, with telotristat ethyl showing clinically meaningful reductions in symptom severity (Anthony et al., 2017).
Long-Term Safety and Efficacy
Long-term studies have been conducted to assess the safety and efficacy of telotristat ethyl:
- The TELEPATH study demonstrated that long-term treatment with telotristat ethyl was well-tolerated and associated with sustained improvement in quality of life scores in patients with carcinoid syndrome (Hörsch et al., 2021).
Potential Applications Beyond Carcinoid Syndrome
Research has also explored the potential of this compound in other areas:
- A study on rheumatoid arthritis demonstrated that telotristat etiprate could have anti-inflammatory effects, potentially affecting the MAPK signaling pathway and improving RA (Zhang et al., 2023).
Mécanisme D'action
Telotristat, the active metabolite of Telotristat ethyl, is an inhibitor of tryptophan hydroxylase, which mediates the rate-limiting step in serotonin biosynthesis . By inhibiting this enzyme, Telotristat ethyl effectively decreases serotonin production, thereby reducing the symptoms of carcinoid syndrome diarrhea .
Safety and Hazards
Telotristat ethyl may cause serious side effects. Patients should stop using it and call their doctor at once if they experience severe constipation or severe or worsening stomach pain . Common side effects may include nausea, loss of appetite, gas, headache, depressed mood, swelling in hands or feet, fever, or abnormal liver function tests .
Propriétés
IUPAC Name |
(2S)-2-amino-3-[4-[2-amino-6-[(1R)-1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]propanoic acid;benzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClF3N6O3.C6H6O3S/c1-13-8-9-35(34-13)20-11-16(26)6-7-17(20)22(25(27,28)29)38-21-12-19(32-24(31)33-21)15-4-2-14(3-5-15)10-18(30)23(36)37;7-10(8,9)6-4-2-1-3-5-6/h2-9,11-12,18,22H,10,30H2,1H3,(H,36,37)(H2,31,32,33);1-5H,(H,7,8,9)/t18-,22+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZQOTLDKIRRDC-VNJAQMQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=C(C=CC(=C2)Cl)C(C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)CC(C(=O)O)N)N.C1=CC=C(C=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C=C1)C2=C(C=CC(=C2)Cl)[C@H](C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)C[C@@H](C(=O)O)N)N.C1=CC=C(C=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28ClF3N6O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
705.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1374745-52-4 | |
| Record name | Telotristat besilate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1374745524 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TELOTRISTAT BESILATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4NUK2IW1VH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




